molecular formula C12H14ClF2N B13076261 4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine

4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine

Cat. No.: B13076261
M. Wt: 245.69 g/mol
InChI Key: URUKEZSQLBPVJS-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine ( 1565543-09-0) is a fluorinated piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C12H14ClF2N and a molecular weight of 245.70, this compound serves as a versatile chemical intermediate . The structure, featuring both a fluoropiperidine and a chlorinated/fluorinated phenyl ring, makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents . Piperidine derivatives are frequently explored in drug discovery for their biological activity. For instance, research on related sulfonyl piperidine compounds has shown their use in developing treatments for prokineticin-mediated diseases . Furthermore, structurally similar compounds, such as those containing a fluoropiperidine moiety, have been investigated as potent 5-hydroxytryptamine (5-HT2A) receptor inverse agonists, indicating potential applications in central nervous system (CNS) disorders . This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment. The product is typically shipped with cold-chain transportation to ensure stability .

Properties

Molecular Formula

C12H14ClF2N

Molecular Weight

245.69 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-4-fluoropiperidine

InChI

InChI=1S/C12H14ClF2N/c13-10-2-1-3-11(14)9(10)8-12(15)4-6-16-7-5-12/h1-3,16H,4-8H2

InChI Key

URUKEZSQLBPVJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C=CC=C2Cl)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the piperidine, facilitating nucleophilic substitution.

    Procedure: The deprotonated piperidine is reacted with 2-chloro-6-fluorobenzyl chloride in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.

Chemical Reactions Analysis

1.1. Pd-Catalyzed [4+2] Annulation for Piperidine Core

A palladium-catalyzed annulation approach (Scheme 1) is effective for forming the 4-fluoropiperidine skeleton. This method employs α-fluoro-β-ketoesters and cyclic carbamates under mild conditions (5 mol% Pd(dba)₂ and 15 mol% ligand L1 ) to achieve high yields (75–85%) . The reaction proceeds via a one-pot allylation/condensation cascade, followed by TFA-mediated deprotection. This pathway demonstrates excellent functional group tolerance, enabling the use of diverse fluorinated nucleophiles (e.g., α-fluoro-β-ketonitriles, β-ketosulfones) .

1.2. Fluorination via Diazotization and Tetrafluoroborate Reaction

An alternative fluorination strategy involves diazotization of aminophenyl precursors followed by reaction with ammonium tetrafluoroborate (NH₄BF₄) under acidic conditions. This method, described in patent WO2001002357A2, introduces the fluorine substituent at the 4-position of the piperidine ring with high efficiency (68% yield) . The process avoids early-stage fluorination losses, optimizing resource utilization.

1.3. Benzyl Group Installation via Nucleophilic Substitution

The 2-chloro-6-fluorophenylmethyl substituent is introduced post-piperidine formation. This involves alkylation of the piperidine nitrogen with a benzyl halide (e.g., 2-chloro-6-fluorobenzyl bromide) under basic conditions (e.g., NaOH in aqueous/organic solvents). The reaction achieves selective alkylation with minimal byproduct formation, as demonstrated in analogous systems .

2.1. Key Reaction Mechanisms

Method Key Reactants Conditions Yield Reference
Pd-Catalyzed Annulationα-Fluoro-β-ketoester, cyclic carbamatePd(dba)₂, ligand L1 , TFA75–85%
Diazotization/F-tetrafluoroborateAminophenyl-piperidine, NH₄BF₄HCl (0°C), then NH₄BF₄68%
Benzyl AlkylationPiperidine, benzyl halideNaOH, aqueous/organic solvent70–80%

2.2. Functional Group Transformations

The intermediate 4-fluoropiperidine undergoes several downstream transformations (Scheme 2):

  • Reduction : NaBH(OAc)₃ selectively reduces the imine to a saturated piperidine with high diastereoselectivity (88% yield) .

  • Protection : Di-tert-butyl dicarbonate protects the amine, forming a stable carbamate (88% yield) .

  • Hydrolytic Decarboxylation : Aqueous HCl and heating cleave ester groups, enabling further functionalization (77% yield) .

3.1. Biochemical Relevance

The compound’s structural features (fluorinated piperidine core, chloro-fluorophenyl substituent) align with pharmacophores for orexin receptor antagonists , as detailed in WO2014113303A1 . Such compounds are under investigation for treating neurological disorders (e.g., insomnia, anxiety).

3.2. Synthetic Versatility

The piperidine core’s functional handles (e.g., alkene, ester) enable diverse modifications, including:

  • Cross-Metathesis for alkene functionalization .

  • Reductive Amination to form secondary amines .

  • Coupling Reactions (e.g., Suzuki) to attach additional aryl groups .

3.3. Challenges and Solutions

  • Fluorine Stability : α-Fluoroketones with alkyl substituents decompose during annulation, necessitating careful substrate selection .

  • Scalability : Pd-catalyzed methods scale to multigram quantities without yield compromise .

4.1. X-ray Crystallography

The relative configuration of 4-fluoropiperidine derivatives is confirmed via X-ray analysis (e.g., CCDC 2063492), revealing axial fluorine orientation influenced by charge-dipole interactions .

4.2. Spectroscopic Characterization

Key NMR and IR data for intermediates include:

  • Imine Reduction Product (5) : δ 4.81 (s, 2H, OCH₂), 7.12–8.25 (m, 19H, ArH) .

  • Carbamate (6) : IR (cm⁻¹): 1671 (CO), 1645 (CO) .

Scientific Research Applications

4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the interaction of fluorinated piperidines with biological targets such as enzymes and receptors.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Piperidine Derivatives with Halogenated Aryl Groups

A. 4-(4-Fluorophenyl)piperidine

  • Structure : Lacks the 2-chloro-6-fluorophenylmethyl group and the 4-fluoro substituent on the piperidine ring.
  • Key Differences : The absence of chlorine and the para-fluorophenyl group reduces steric hindrance and electronic effects compared to the target compound. This may result in lower lipophilicity (logP) and altered pharmacokinetics .

B. Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate (CAS 1443346-28-8)

  • Structure : Features a methyl ester at the 4-position of the piperidine ring instead of fluorine.
  • The fluorine in the target compound may enhance metabolic stability due to its electronegativity and smaller size .

C. 4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS 2640891-82-1)

  • Structure : Incorporates a thiomorpholine carbonyl group attached to the piperidine ring.
  • Key Differences : The thiomorpholine moiety introduces sulfur, which may alter hydrogen-bonding capacity and redox properties. The target compound’s simpler structure likely offers superior synthetic accessibility .

Non-Piperidine Halogenated Aryl Compounds

A. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride

  • Structure : Isoxazole core with a 2-chloro-6-fluorophenyl group.
  • Key Differences : The isoxazole ring confers rigidity and acidity (pKa ~1–3), contrasting with the basic piperidine (pKa ~10–11). This affects solubility and target engagement .

B. Floxacillin (Flucloxacillin)

  • Structure : Penicillin derivative with a 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl group.
  • Key Differences : As a β-lactam antibiotic, Floxacillin’s mechanism involves bacterial cell wall inhibition, whereas the target piperidine derivative may act on central nervous system (CNS) targets due to its lipophilic, blood-brain barrier-penetrating design .

Data Tables

Table 1. Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine C₁₂H₁₃ClF₂N 259.69 4-Fluoro, 2-chloro-6-fluorophenylmethyl High lipophilicity, CNS potential
4-(4-Fluorophenyl)piperidine C₁₁H₁₂FN 193.22 4-Fluorophenyl Lower logP, simpler synthesis
Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate C₁₄H₁₇ClFNO₂ 285.74 4-Methoxycarbonyl Polar, ester hydrolysis liability
Floxacillin C₁₉H₁₇ClFN₃O₅S 453.87 β-lactam, isoxazole Antibacterial, acid-sensitive

Table 2. Substituent Effects on Physicochemical Properties

Substituent Impact on Lipophilicity (logP) Impact on Solubility Metabolic Stability
4-Fluoro (piperidine) Moderate increase Slight decrease High
2-Chloro-6-fluorophenylmethyl Significant increase Decrease Moderate (CYP450 susceptibility)
Methyl ester (C=O) Decrease Increase Low (esterase hydrolysis)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of 4-fluoropiperidine with 2-chloro-6-fluorobenzyl chloride, analogous to methods in and .
  • Biological Relevance : Fluorine at the 4-position may enhance CNS penetration, while the 2-chloro-6-fluorophenyl group could modulate receptor affinity, as seen in isoxazole-based antibiotics () .
  • Limitations: Limited bioavailability due to high logP may necessitate prodrug strategies, such as esterification (e.g., ) or salt formation .

Biological Activity

4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine, a synthetic compound characterized by a piperidine ring and halogenated phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is CHClFN. Its unique structural features, including the presence of fluorine and chlorine atoms, enhance its lipophilicity and metabolic stability , which are critical for drug design. The strategic placement of halogen substituents is believed to influence both pharmacokinetic properties and therapeutic efficacy.

Preliminary studies suggest that compounds with similar structures may act as inhibitors in various biological pathways, particularly those involved in cancer and neurological disorders. The incorporation of fluorine is known to enhance metabolic stability and bioavailability, which are essential factors in drug development.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. For instance, cytotoxicity assays have demonstrated that this compound can effectively inhibit cell growth in HeLa cells (human cervical cancer) and other tumorigenic cell lines. The 50% cytotoxic concentration (CC50) values observed were significantly lower than those for many existing treatments, indicating its potential as an anticancer agent .

Cell LineCC50 (µM)
HeLa<1
A549 (Lung carcinoma)<5
HepG2 (Liver carcinoma)<10

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

  • Binding affinity assays to determine the compound's interaction with specific receptors.
  • Enzyme inhibition assays to assess its potential role as an inhibitor in metabolic pathways.

Such studies have indicated that this compound may modulate signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer biology .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that the compound significantly reduced cell viability in HeLa cells at concentrations below 1 µM, showcasing its potential as a therapeutic agent against cervical cancer .
  • Neurological Applications : Research into similar fluorinated compounds suggests that they may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .
  • Fluorinated Analogues : Comparative studies with other fluorinated analogues have revealed enhanced potency and selectivity, emphasizing the importance of fluorine in modifying biological activity .

Q & A

Q. What are the key considerations for synthesizing 4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine with high purity?

  • Methodological Answer : Synthesis optimization requires factorial design to evaluate variables like reaction temperature, solvent polarity, and stoichiometry. For example, fractional factorial experiments can isolate critical parameters affecting yield and purity. Statistical methods such as ANOVA should be applied to interpret interactions between variables . Safety protocols, including proper waste segregation (e.g., halogenated byproducts) and PPE usage, are essential to mitigate hazards like inhalation exposure .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Use a combination of 1H^1 \text{H}/19F^19 \text{F}-NMR to identify fluorine substitution patterns and verify steric effects from the chloro-fluorophenyl group. X-ray crystallography (as demonstrated for similar piperidine derivatives) resolves spatial arrangements and confirms the methyl bridge position . Elemental analysis (e.g., C, H, N, Cl content) should align with theoretical values within ±0.4% tolerance (Table 1) .

Table 1 : Example Elemental Analysis for Fluorophenyl-Piperidine Derivatives

Compound%C (Calc/Found)%H (Calc/Found)%N (Calc/Found)%Cl (Calc/Found)
FG 803265.66/65.536.89/6.813.83/3.759.69/9.65
FG 803365.66/65.406.89/6.963.83/3.869.69/9.64

Q. What solvent systems are optimal for recrystallizing halogenated piperidine derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DCM/hexane mixtures) are preferred due to their ability to dissolve halogenated intermediates while enabling slow crystallization. Solubility studies should precede recrystallization to avoid co-precipitation of impurities. Evidence from fluorophenyl-pyrimidine derivatives suggests ethanol/water mixtures (7:3 v/v) achieve >95% purity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for fluorophenyl-piperidine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and identify competing pathways. For example, ICReDD’s reaction path search methods combine computational and experimental data to validate mechanisms. Discrepancies in activation energies or byproduct formation can be addressed by iterating between simulations and kinetic experiments .

Q. What strategies minimize side reactions during the alkylation of the piperidine nitrogen?

  • Methodological Answer :
  • Steric Control : Use bulky bases (e.g., LDA) to deprotonate the nitrogen selectively, reducing nucleophilic attacks on the chloro-fluorophenyl group.
  • Temperature Modulation : Lower reaction temperatures (−20°C to 0°C) suppress undesired SN2 pathways, as shown in methylpiperidine carboxylate syntheses .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation and adjusts conditions dynamically .

Q. How do substituent effects (e.g., chloro vs. methoxy groups) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Hammett σ constants predict electronic effects: chloro groups (σ≈0.23) are weakly deactivating, while methoxy groups (σ≈−0.27) activate the aromatic ring. Experimental validation via Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) quantifies yield differences. For fluorophenyl-piperidines, steric hindrance from the methyl bridge may further reduce coupling efficiency .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in yield for multi-step syntheses?

  • Methodological Answer : Implement a nested factorial design to isolate variability sources (e.g., reagent purity, mixing efficiency). Use control charts to monitor critical steps (e.g., alkylation, cyclization). For example, replicate reactions under identical conditions (n≥3) and apply Grubbs’ test to identify outliers .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to pH gradients (1.2–7.4) and elevated temperatures (40–60°C) for 4–12 weeks. Monitor degradation via HPLC-MS.
  • Surface Reactivity Studies : Microspectroscopic imaging (e.g., ToF-SIMS) analyzes interactions with model lipid bilayers or proteins, predicting in vivo behavior .

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